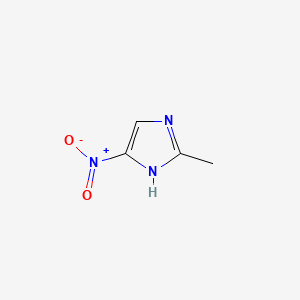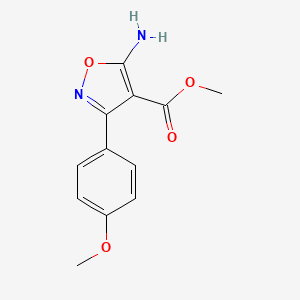![molecular formula C16H23NO2 B3023068 [8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine CAS No. 887978-87-2](/img/structure/B3023068.png)
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine
Vue d'ensemble
Description
“[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine” is a chemical compound with the CAS Number: 887978-87-2 . It has a molecular weight of 261.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is [8-(3-methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine . The InChI code for this compound is 1S/C16H23NO2/c1-13-3-2-4-14 (11-13)15 (12-17)5-7-16 (8-6-15)18-9-10-19-16/h2-4,11H,5-10,12,17H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 392.2±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.2±3.0 kJ/mol . The flash point is 210.5±35.2 °C . The index of refraction is 1.567 .Applications De Recherche Scientifique
Neurochemical Effects and Therapeutic Applications
MDMA, a compound related to amphetamines and hallucinogens, has been explored for its unique neurochemical effects and potential therapeutic applications. It has been shown to enhance sociability and feelings of closeness, which has motivated its study as an adjunct to psychotherapy, particularly for treating post-traumatic stress disorder (PTSD) and social anxiety. The neurochemical basis for these effects involves the acute release of neurotransmitters like serotonin and dopamine, which play significant roles in mood regulation and social behavior (Bershad et al., 2016).
Neurotoxicity and Safety Concerns
Despite the therapeutic potential, there are significant safety concerns associated with the neurotoxic effects of MDMA and related compounds. Research indicates that MDMA can cause selective degeneration of serotonin neurons in the brain, leading to long-term deficits in serotonin function. This neurotoxicity is particularly concerning given the critical role of serotonin in mood regulation and cognitive function. Studies highlight the importance of understanding the neurotoxic potential of such compounds to inform their safe use in clinical settings (Ricaurte et al., 2000).
Clinical Pharmacology and Drug Development
The clinical pharmacology of psychoactive substances similar to the compound has been a focus of research, aiming to elucidate their therapeutic efficacy, abuse potential, and pharmacokinetic properties. This research is essential for developing these compounds into safe and effective treatments for neurological disorders and other conditions. For instance, studies on the pharmacology of synthetic cathinones and other psychoactive substances provide insights into their effects on the central nervous system, paving the way for pharmaceutical development (Papaseit et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
[8-(3-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-3-2-4-14(11-13)15(12-17)5-7-16(8-6-15)18-9-10-19-16/h2-4,11H,5-10,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEURERNTRHFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC3(CC2)OCCO3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647048 | |
| Record name | 1-[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine | |
CAS RN |
1261269-02-6 | |
| Record name | 1-[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(5-Methylisoxazol-3-yl)oxy]acetohydrazide](/img/structure/B3023006.png)

